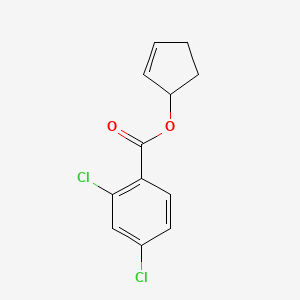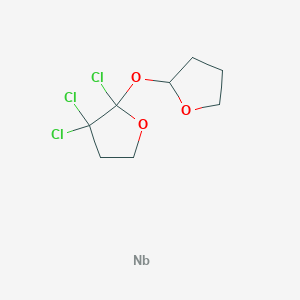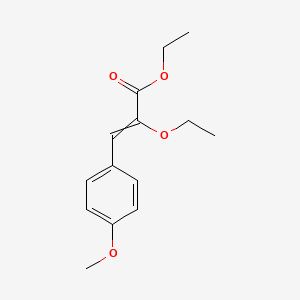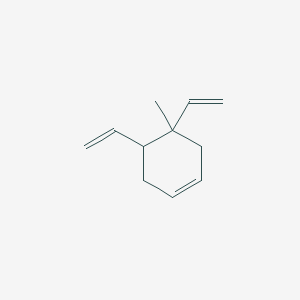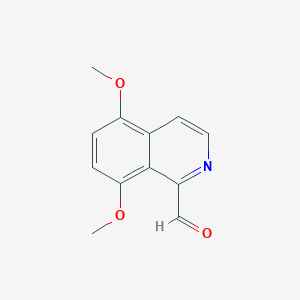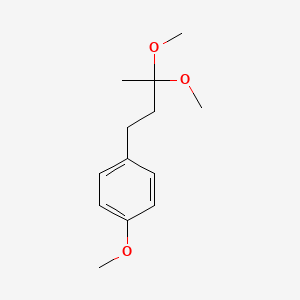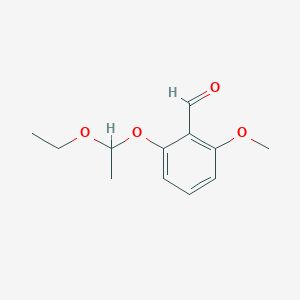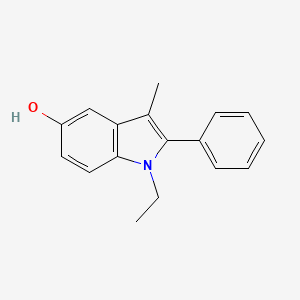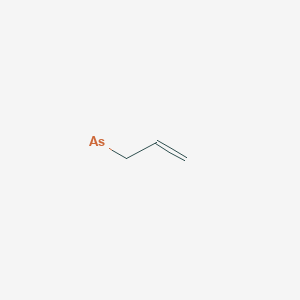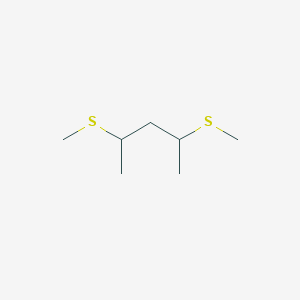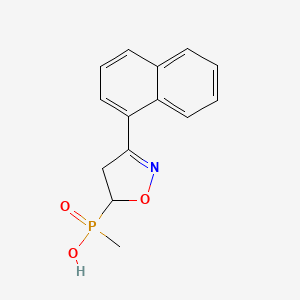![molecular formula C15H24F6O B14294324 Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- CAS No. 113557-85-0](/img/structure/B14294324.png)
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is a specialized organic compound characterized by its unique structure and properties. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- typically involves the catalytic trimerization of butadiene to cyclododecatriene, followed by hydrogenation . This process requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient conversion rates. The final product is then purified to meet industry standards.
化学反応の分析
Types of Reactions
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclododecanone, while reduction could produce cyclododecane derivatives with varying degrees of hydrogenation.
科学的研究の応用
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various polymers and specialty chemicals.
Biology: The compound is utilized in the study of biological membranes and as a model compound in lipid research.
Industry: The compound is employed in the production of lubricants, adhesives, and coatings.
作用機序
The mechanism by which Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and membrane dynamics. The compound’s unique structure allows it to interact with hydrophobic regions of proteins and lipids, thereby modulating their function.
類似化合物との比較
Similar Compounds
Cyclododecane: A related compound with similar structural features but lacking the trifluoroethoxy group.
Cyclododecatriene: An intermediate in the synthesis of Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-.
Laurolactam: Another related compound used in the production of Nylon 12.
Uniqueness
Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- stands out due to its trifluoroethoxy group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in various fields.
特性
CAS番号 |
113557-85-0 |
|---|---|
分子式 |
C15H24F6O |
分子量 |
334.34 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexafluoropropan-2-yloxycyclododecane |
InChI |
InChI=1S/C15H24F6O/c16-14(17,18)13(15(19,20)21)22-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-13H,1-11H2 |
InChIキー |
CQTPKRIRFNXIQF-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCC(CCCCC1)OC(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


